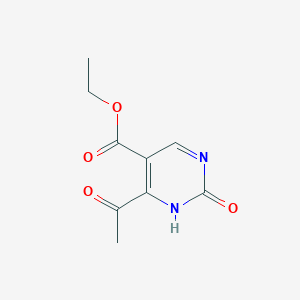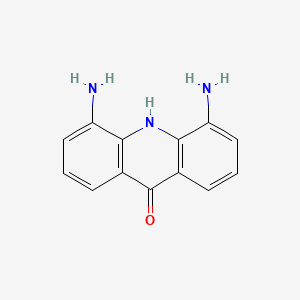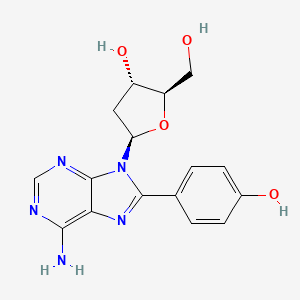
(2R,3S,5R)-5-(6-Amino-8-(4-hydroxyphenyl)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3S,5R)-5-(6-Amino-8-(4-hydroxyphenyl)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the purine base: This can be achieved through the condensation of appropriate amines and aldehydes.
Attachment of the hydroxyphenyl group: This step may involve a substitution reaction where a hydroxyphenyl group is introduced to the purine base.
Formation of the tetrahydrofuran ring: This can be synthesized through cyclization reactions involving hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amino group may yield primary amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, in a biological context, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A nucleoside with a similar purine base structure.
Guanosine: Another nucleoside with a purine base, but with different functional groups.
Ribavirin: An antiviral compound with a similar purine base structure.
Uniqueness
The uniqueness of “(2R,3S,5R)-5-(6-Amino-8-(4-hydroxyphenyl)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol” lies in its specific functional groups and stereochemistry, which may confer unique properties and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H17N5O4 |
|---|---|
Poids moléculaire |
343.34 g/mol |
Nom IUPAC |
(2R,3S,5R)-5-[6-amino-8-(4-hydroxyphenyl)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H17N5O4/c17-14-13-16(19-7-18-14)21(12-5-10(24)11(6-22)25-12)15(20-13)8-1-3-9(23)4-2-8/h1-4,7,10-12,22-24H,5-6H2,(H2,17,18,19)/t10-,11+,12+/m0/s1 |
Clé InChI |
BKTUOSRVZOPYJG-QJPTWQEYSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C(=NC3=C(N=CN=C32)N)C4=CC=C(C=C4)O)CO)O |
SMILES canonique |
C1C(C(OC1N2C(=NC3=C(N=CN=C32)N)C4=CC=C(C=C4)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-6-Fluoro-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12935410.png)
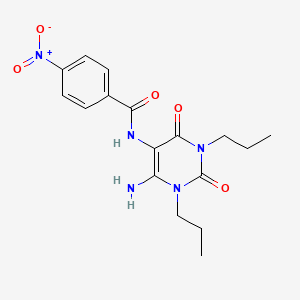
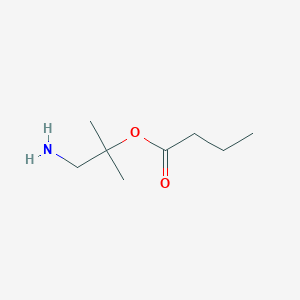

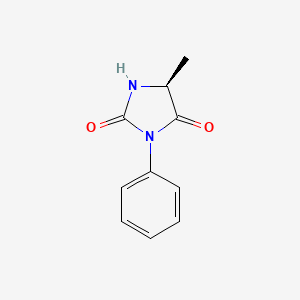
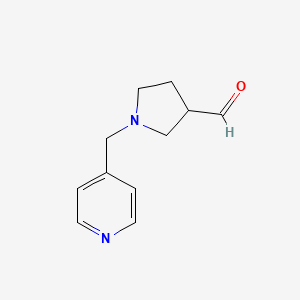
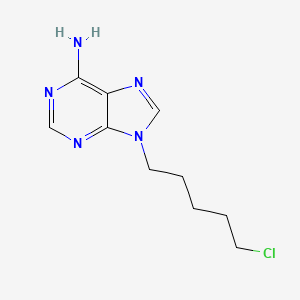
![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)
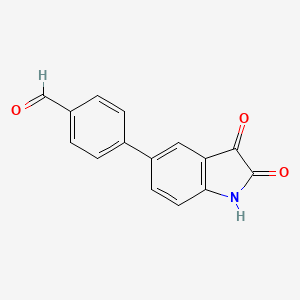
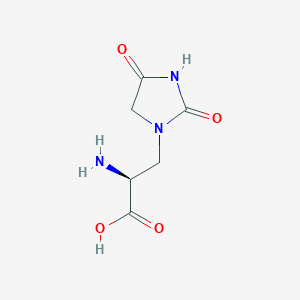
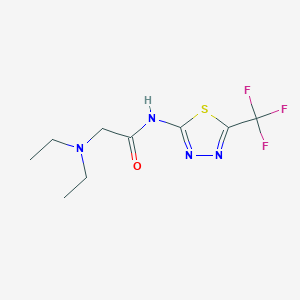
![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)
